![molecular formula C23H27ClN2OS B2796942 7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one CAS No. 866049-04-9](/img/structure/B2796942.png)
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one
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Description
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one, also known as CDPH-HSM, is a synthetic organic compound with a wide range of applications in the scientific research field. CDPH-HSM is a quinazolinone-based compound with a unique structure that gives it the potential to be used in a variety of applications.
Scientific Research Applications
Anticancer Applications
Quinazoline derivatives have shown remarkable activity against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of the EGFR-tyrosine kinase, indicating their potential as antitumor agents (Noolvi & Patel, 2013). Another study found that these compounds exhibited potent antihypertensive activity through an α1-adrenergic receptor blocking property similar to clinically used analogues (Rahman et al., 2014). Furthermore, derivatives of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones have been prepared and evaluated for antitubercular activity against Mycobacterium tuberculosis, showing significant potency (Anand et al., 2011).
Antimicrobial and Antitubercular Evaluation
Quinazoline derivatives have also been studied for their antimicrobial and antitubercular properties. A series of these compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, and notable antitubercular activity against Mycobacterium tuberculosis, equivalent to standard treatments (Anand et al., 2011).
Antihypertensive and Anti-inflammatory Activity
In addition to their anticancer potential, some quinazoline derivatives exhibited good to moderate antihypertensive activity in vivo, indicating their utility in managing blood pressure-related conditions (Rahman et al., 2014). The anti-inflammatory properties of these compounds were also confirmed, suggesting their potential in the treatment of inflammation-related disorders (Dash et al., 2017).
properties
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2OS/c1-4-5-6-7-10-28-15-22-25-21-14-18(24)8-9-20(21)23(27)26(22)19-12-16(2)11-17(3)13-19/h8-9,11-14H,4-7,10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVBKAEHNENQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one |
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